6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide is a chemical compound that belongs to the class of tetrahydrothieno pyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The compound is further substituted with a dodecyl group and a methyl group, making it a quaternary ammonium salt with an iodide counterion.
Vorbereitungsmethoden
The synthesis of 6-dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The core structure can be synthesized through various methods, including cyclization reactions involving thiophene and pyridine derivatives.
Analyse Chemischer Reaktionen
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound lacks the dodecyl and methyl substitutions and is used as a core structure in the synthesis of various derivatives.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: This derivative contains a tosyl group and a carboxamide moiety, which confer different chemical and biological properties.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound has an ethyl ester and an amino group, making it useful in different synthetic and biological applications.
Eigenschaften
CAS-Nummer |
62535-63-1 |
---|---|
Molekularformel |
C20H36INS |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
6-dodecyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ium;iodide |
InChI |
InChI=1S/C20H36NS.HI/c1-3-4-5-6-7-8-9-10-11-12-15-21(2)16-13-19-14-17-22-20(19)18-21;/h14,17H,3-13,15-16,18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JCJVPVKGYRBINF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCC2=C(C1)SC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.